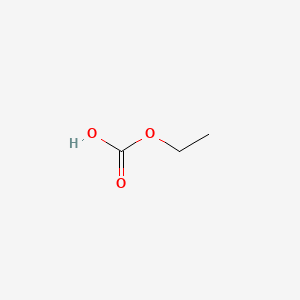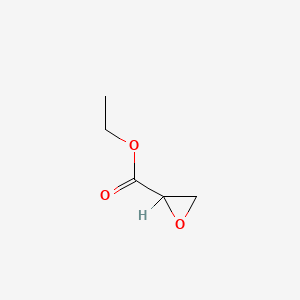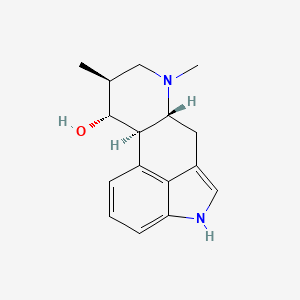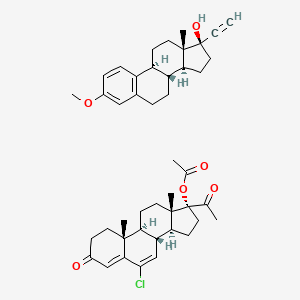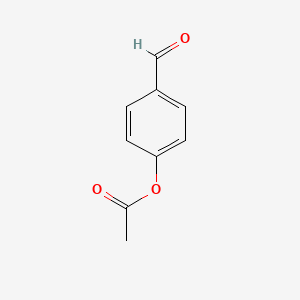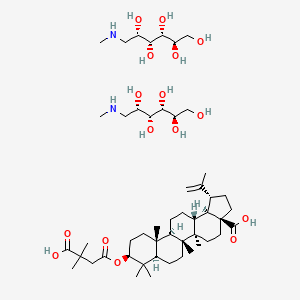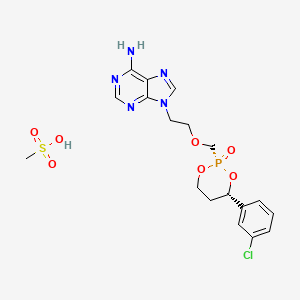
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol
Applications De Recherche Scientifique
Corrosion Inhibition
- Benzothiazole derivatives, including BT6 analogs, have been studied for their effectiveness in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds have shown high efficiency and stability as corrosion inhibitors, with the ability to adsorb onto surfaces through physical and chemical means (Hu et al., 2016).
Antimicrobial Properties
- Certain benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial activity has been consistent with molecular docking studies, indicating their potential as therapeutic agents (Pawar et al., 2021).
Anticancer Potential
- Research into benzothiazole derivatives has revealed their potential as anticancer agents. These compounds have been evaluated against various cancer cell lines, showing promising cytotoxic activity. This highlights the therapeutic potential of BT6-related compounds in oncology (Osmaniye et al., 2018).
Environmental and Biological Analysis
- Benzothiazole derivatives, including BT6 analogs, have been detected in environmental samples and human urine, indicating their widespread use and potential for human exposure. This underscores the importance of monitoring these compounds in environmental and biological contexts (Asimakopoulos et al., 2013).
Fluorescent Probes
- BT6-related benzothiazole compounds have been used to develop fluorescent probes for detecting and imaging metal ions like Hg2+ and Cu2+ in living cells. This application is significant in the fields of chemistry and biological sciences for sensing and imaging purposes (Gu et al., 2017).
Propriétés
Nom du produit |
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT6) |
|---|---|
Clé InChI |
UEJZIFSPFRYTFQ-UHFFFAOYSA-N |
SMILES |
C(C)C1N(C1)c1cc(O)c2nc(sc2c1)N |
Synonymes |
2-amino-6-(2-ethylaziridin-1-yl)-1,3-benzothiazol-4-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



